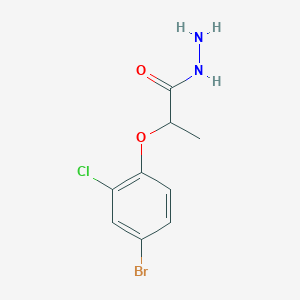

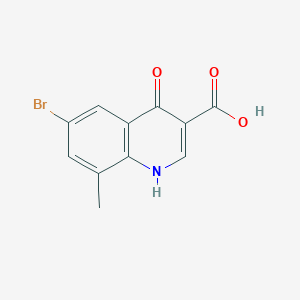

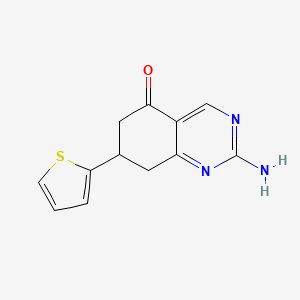

6-溴-4-羟基-8-甲基喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a compound that has not been directly described in the provided papers. However, related compounds have been synthesized and studied for their potential applications in various fields, including photolabile protecting groups for carboxylic acids and intermediates in the synthesis of anti-cancer drugs .

Synthesis Analysis

The synthesis of related brominated hydroxyquinoline compounds involves the use of bromine or N-bromosuccinimide as a brominating agent. For instance, 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for use as a photolabile protecting group, showing greater single-photon quantum efficiency than other caging groups . Another synthesis pathway described the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, starting from 2-amino-5-methylbenzoic acid and proceeding through several steps including oxidation and bromination to yield the final product .

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines is characterized by the presence of a bromine atom and a hydroxy group attached to the quinoline ring system. The exact position of these substituents can significantly influence the reactivity and properties of the compound. For example, the position of the bromine atom in BHQ makes it a suitable photolabile protecting group .

Chemical Reactions Analysis

Brominated hydroxyquinolines participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can be involved in further substitution reactions, while the hydroxy group can act as a leaving group or be protected/unprotected depending on the synthetic requirements. The reactivity of these compounds under bromination conditions has been studied, with findings showing that different substituents on the quinoline ring lead to distinct bromination patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. These compounds generally have increased solubility compared to their non-brominated counterparts and exhibit low fluorescence, which is advantageous for certain applications like in vivo photolysis . The presence of a bromine atom also affects the compound's reactivity, making it suitable for further chemical transformations, as seen in the synthesis of anti-cancer drug intermediates .

科学研究应用

光敏保护基

6-溴-4-羟基-8-甲基喹啉-3-羧酸(BHQ)已被确认为对羧酸具有有效的光敏保护基。与DMNB和Bhc等其他光敏基团相比,BHQ表现出更高的单光子量子效率。其对多光子诱导光解的敏感性使其在体内应用中非常有用。BHQ的增加溶解度和低荧光对于包埋生物信使(Fedoryak & Dore, 2002)非常有优势。

合成和溴化

该化合物在喹啉衍生物的合成和溴化中发挥作用。例如,8-甲基喹啉-5-羧酸可以通过涉及6-溴-4-羟基-8-甲基喹啉-3-羧酸的反应获得。这包括Skraup反应和Rosenmund-von Braun反应等过程,突显了它在化学合成中的实用性(Gracheva & Tochilkin, 1980)。

化学性质和反应

该化合物参与各种化学反应,如将6-溴-2-甲基喹啉-5,8-二酮转化为7-烷基氨基化合物。这些反应中的合成途径和区域选择性机制对于理解和应用该化合物在化学研究中非常重要(Choi & Chi, 2004)。

双功能衍生物的合成

该化合物用于合成喹啉酸的双功能衍生物,这对于各种有机化合物的开发非常重要。这些衍生物在化学和生物化学的不同领域中都有应用(Gracheva, Kovel'man & Tochilkin, 1982)。

质谱

在质谱中,6-溴-4-羟基-8-甲基喹啉-3-羧酸的衍生物可用于研究双取代异喹啉的气相反应,这对于开发类似脯氨酸羟化酶抑制剂的药物非常重要(Thevis, Kohler, Schlörer & Schänzer, 2008)。

属性

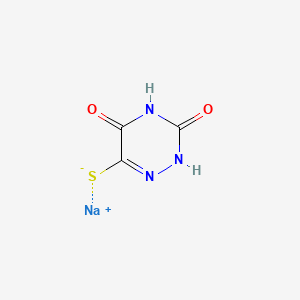

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKWUOQYYHCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398092 |

Source

|

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

CAS RN |

67643-46-3 |

Source

|

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)